molecular formula C10H11F2NO3 B1425666 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide CAS No. 1275755-34-4

2-(difluoromethoxy)-N-methoxy-N-methylbenzamide

Cat. No. B1425666
CAS RN: 1275755-34-4
M. Wt: 231.2 g/mol
InChI Key: HXPUTJKACGZMBO-UHFFFAOYSA-N
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Description

The compound “2-(difluoromethoxy)-N-methoxy-N-methylbenzamide” likely contains a benzamide core, which is a common structure in many pharmaceuticals . The difluoromethoxy and methoxy functional groups attached to the benzamide core could potentially alter the compound’s properties and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . The difluoromethoxy group could potentially be introduced using a reagent like 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF .

Scientific Research Applications

Radiolabeling and Imaging Studies

  • Sigma-2 Receptor Probes : A study utilized benzamide analogs, including ones similar to 2-(difluoromethoxy)-N-methoxy-N-methylbenzamide, for radiolabeling. These were used to evaluate binding to sigma-2 receptors in vitro, highlighting their potential as probes for studying receptor interactions (Xu et al., 2005).
  • Imaging Solid Tumors with PET : Another study synthesized fluorine-containing benzamide analogs, aiming to develop ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This reflects the application in diagnostic imaging and cancer research (Tu et al., 2007).

Chemical Synthesis and Organic Chemistry

  • Directed Metalation and Synthesis : One research demonstrated the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation syntheses, providing insights into the synthesis of complex organic compounds (Reitz & Massey, 1990).
  • Rhodium-Catalyzed Annulations : A study explored Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing the compound's utility in complex chemical reactions (Xu et al., 2018).

Pharmacological Research

  • Neuroleptic Agent Development : Research on substituted 6-methoxysalicylamides, synthesized from compounds like this compound, contributed to the development of potential neuroleptic agents, indicating its role in pharmaceutical research (de Paulis et al., 1985).

Environmental and Biological Applications

  • Biotransformation Studies : Investigations into the biotransformation of certain chlorinated compounds by bacteria showed the formation of metabolites, including derivatives of methoxybenzamides, underscoring its relevance in environmental science (Hong et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not known. The presence of the benzamide core suggests it could have biological activity, as many benzamide derivatives are biologically active .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for information on handling and disposal .

properties

IUPAC Name

2-(difluoromethoxy)-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUTJKACGZMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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